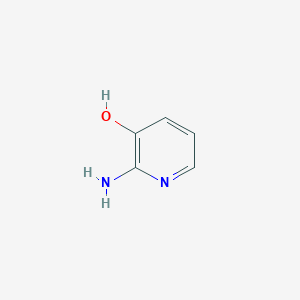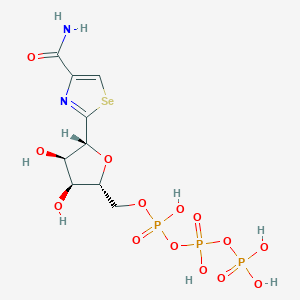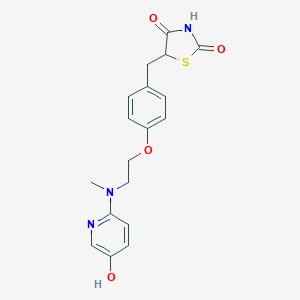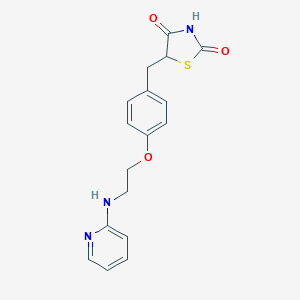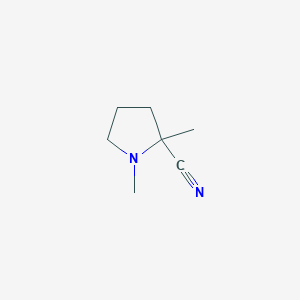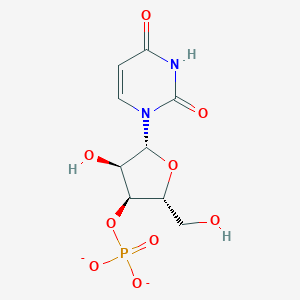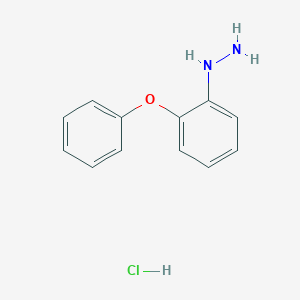
Nicorandil-d4
Overview
Description
Synthesis Analysis
The synthesis of Nicorandil involves condensing nicotinoyl chloride with 2-nitroxyethylamine in the presence of pyridine, where 2-nitroxyethylamine is prepared from 2-aminoethanol through a three-step process. This method is highlighted as less hazardous and more economical compared to previously reported methods (Patil & Viswanathan, 1999).
Molecular Structure Analysis
The molecular structure of Nicorandil reflects its dual function as a nitric oxide donor and a potassium channel opener. Studies on the structural basis of Nicorandil’s interaction with ATP-sensitive potassium (K_ATP) channels reveal that its activity is determined by the SUR2 subunits of the channel, which are different in muscle and pancreatic beta-cells, indicating a selective action that avoids interference with hypoglycemic sulfonylureas targeting pancreatic K_ATP channels (Reimann, Ashcroft, & Gribble, 2001).
Chemical Reactions and Properties
Nicorandil’s mechanism involves the nitric oxide–cyclic guanosine monophosphate pathway and mitochondrial ATP-sensitive potassium channels. It protects against stress-induced cell death in dystrophin-deficient cardiomyocytes and preserves cardiac function in ischemia and reperfusion injury by reducing levels of reactive oxygen species and enhancing the expression of select antioxidant genes (Afzal et al., 2016).
Physical Properties Analysis
Research on Nicorandil does not explicitly detail its physical properties in the context of drug development or application. However, its solubility in various solvents, stability under different conditions, and crystalline form can be inferred as critical for its effective delivery and therapeutic action.
Chemical Properties Analysis
Nicorandil exhibits unique chemical properties due to its hybrid structure, combining features of nitrates and potassium channel activators. Its vasodilatory effect is attributed to its action as a potassium channel activator, distinguishing it from classical nitrates. This hybrid nature suggests therapeutic advantages over specific potassium channel activators and classic nitrates, highlighting its innovative approach to angina treatment (Taira, 1989).
Scientific Research Applications
Cardioprotective Effects
Nicorandil, a coronary vasodilator, is known for its potential cardioprotective benefits, particularly during open heart surgery. Studies have demonstrated that it attenuates myocardial ischemia-reperfusion injury, preserves ventricular function, and reduces end-organ injury, suggesting its therapeutic potential in limiting global ischemia-reperfusion injury during open-heart surgery in humans (Peng et al., 2022). Additionally, nicorandil has shown to prevent oxidative stress-induced apoptosis in human umbilical vein endothelial cells, potentially protecting the vessels from severe doxorubicin toxicity (Chen et al., 2019).
Neuroprotective and Anti-Apoptotic Properties
Nicorandil exhibits neuroprotective effects by preventing oxidative stress-induced apoptosis in neurons. This anti-apoptotic effect is mediated by mitochondrial ATP-sensitive potassium channels, thus preserving mitochondrial inner membrane potential (Teshima et al., 2003). In dystrophin-deficient cardiomyopathy, a clinical problem without targeted treatments, nicorandil has shown cardioprotective effects in human dystrophin-deficient induced pluripotent stem cell-derived cardiomyocytes and in the muscular dystrophy mdx mouse heart (Afzal et al., 2016).
Renal Protective Effects
In the context of renal dysfunction, particularly in Dahl salt-sensitive hypertensive rats, nicorandil has been effective in preventing the development of renal dysfunction. This effect is accompanied by an increase in endothelial nitric oxide synthase expression in the kidneys, indicating its role in ameliorating renal function (Tashiro et al., 2015).
Anti-Inflammatory and Antioxidant Actions
Nicorandil also possesses anti-inflammatory and antioxidant properties. It inhibits degranulation and TNF-α release from RBL-2H3 cells, which requires both its K+ opening and nitric oxide donor activities (Heywood & Thomas, 2002). Additionally, its anti-free-radical and neutrophil-modulating properties have been noted in cardiovascular drug therapies (Pieper & Gross, 1992).
Vasodilation and Ischemic Heart Disease Treatment
Nicorandil has been widely used in the treatment of angina pectoris and myocardial infarction due to its vasodilatory effects. Its application in the treatment of coronary heart disease, demonstrating anti-ischemic and cardioprotective properties, has been widely studied (Nifontov & Andreev, 2014).
Safety And Hazards
Future Directions
Nicorandil has ongoing benefits and different mechanisms in various diseased conditions . It has been recommended as one of the second-line treatments for chronic stable angina as justified by the European guidelines . Future high-quality, large-scale clinical trials should majorly concern about the long-term clinical effect of Nicorandil .
properties
IUPAC Name |
2-[(2,4,5,6-tetradeuteriopyridine-3-carbonyl)amino]ethyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12)/i1D,2D,3D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHIOVVIQHSOQN-VTBMLFEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NCCO[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicorandil-d4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



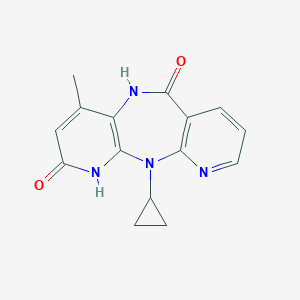
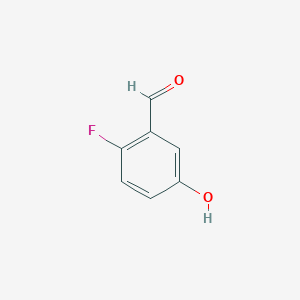
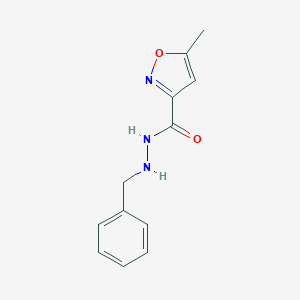
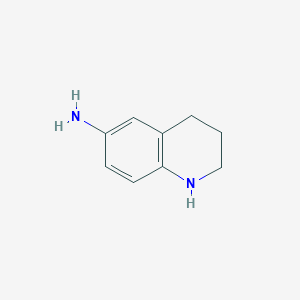
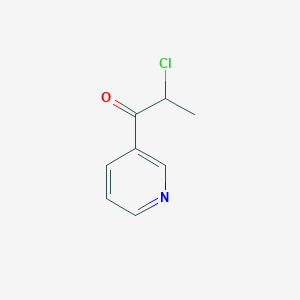
![2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine](/img/structure/B21095.png)
![N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide](/img/structure/B21097.png)
